molecular formula C21H27N3O B14807817 3-[4-(diphenylmethyl)piperazin-1-yl]-N-methylpropanamide

3-[4-(diphenylmethyl)piperazin-1-yl]-N-methylpropanamide

Cat. No.: B14807817
M. Wt: 337.5 g/mol
InChI Key: HEIIZEXTZPDEOM-UHFFFAOYSA-N
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Description

3-[4-(Diphenylmethyl)-1-piperazinyl]-N-methylpropanamide is a chemical compound with the molecular formula C20H25N3O It is known for its complex structure, which includes a piperazine ring substituted with a diphenylmethyl group and a propanamide chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(diphenylmethyl)-1-piperazinyl]-N-methylpropanamide typically involves the reaction of diphenylmethylpiperazine with a suitable propanamide derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, and a solvent like dimethylformamide (DMF). The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of 3-[4-(diphenylmethyl)-1-piperazinyl]-N-methylpropanamide may involve large-scale batch reactors where the reactants are combined and allowed to react under optimized conditions. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity and yield.

Chemical Reactions Analysis

Types of Reactions

3-[4-(Diphenylmethyl)-1-piperazinyl]-N-methylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the piperazine ring or the propanamide chain are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

3-[4-(Diphenylmethyl)-1-piperazinyl]-N-methylpropanamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential therapeutic effects and pharmacological properties.

    Industry: It may be used in the development of new materials or as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 3-[4-(diphenylmethyl)-1-piperazinyl]-N-methylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biochemical effects. The exact pathways and molecular targets are still under investigation, but it is believed that the compound can influence cellular signaling and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Diphenylmethylpiperazine: A related compound with similar structural features but lacking the propanamide chain.

    Desoxypipradrol: Another compound with a piperazine ring and diphenylmethyl group, but with different functional groups attached.

Uniqueness

3-[4-(Diphenylmethyl)-1-piperazinyl]-N-methylpropanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C21H27N3O

Molecular Weight

337.5 g/mol

IUPAC Name

3-(4-benzhydrylpiperazin-1-yl)-N-methylpropanamide

InChI

InChI=1S/C21H27N3O/c1-22-20(25)12-13-23-14-16-24(17-15-23)21(18-8-4-2-5-9-18)19-10-6-3-7-11-19/h2-11,21H,12-17H2,1H3,(H,22,25)

InChI Key

HEIIZEXTZPDEOM-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)CCN1CCN(CC1)C(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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